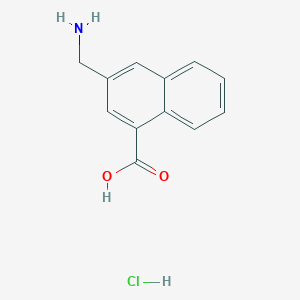

3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2228828-31-5 . It has a molecular weight of 237.69 . The compound is typically stored at room temperature and comes in the form of a powder .

Molecular Structure Analysis

The InChI Code for “3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride” is 1S/C12H11NO2.ClH/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15;/h1-6H,7,13H2,(H,14,15);1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Carboxylic acids, like “3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride”, generally react with more reactive metals to produce a salt and hydrogen . They also undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

“3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 237.69 .科学的研究の応用

1. Material Synthesis and Properties

- A naphthylamine-derived dicarboxylic acid was synthesized for the development of aromatic poly(amine−1,3,4-oxadiazole)s, which exhibit high glass-transition temperatures and good solubility in organic solvents. These materials show potential for use in blue-light-emitting materials (Liou, Hsiao, Chen, & Yen, 2006).

2. Chemical Synthesis Techniques

- Functionalized 1-amino-2-naphthalenecarboxylic acid derivatives were synthesized through a novel benzannulation process involving enamines and alkynes. This method features broad substrate scope and good functional group tolerance (Gao, Liu, & Wei, 2013).

3. Structural Analysis and Interactions

- Crystal structure analyses of various 1,8-disubstituted naphthalenes, including derivatives of naphthalene-1-carboxylic acid, provided insights into nucleophile-electrophile interactions and molecular distortion patterns, aiding in understanding molecular interactions in chemical systems (Schweizer, Procter, Kaftory, & Dunitz, 1978).

4. Fluorescence Sensing and Derivatization

- Naphthalene derivatives have been utilized in the synthesis of fluorescent scandium complexes for enantioselective sensing of chiral amino alcohols (Liu, Pestano, & Wolf, 2008).

- Naphthalene-2,3-dicarboxaldehyde and related compounds have been characterized as fluorigenic reagents for the determination of primary amines and amino acids, highlighting their utility in biochemical analysis (Aminuddin & Miller, 1995).

5. Analytical Chemistry Applications

- Naphthalene-2,3-dicarboxaldehyde was investigated as a derivatizing reagent for electrochemical detection of tagged amino acids, demonstrating its potential in sensitive and quantitative analytical methods (Oates & Jorgenson, 1989).

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

特性

IUPAC Name |

3-(aminomethyl)naphthalene-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15;/h1-6H,7,13H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYOGFGCTWBAPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride](/img/structure/B2933915.png)

![3-(4-(methylthio)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2933916.png)

![2,6-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2933922.png)

![1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2933923.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2933926.png)

![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2933928.png)

![N-(2,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2933933.png)